(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid
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Overview
Description
(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and 2-methylpropanoic acid.
Grignard Reaction: The 2,4-difluorobenzene undergoes a Grignard reaction with a suitable Grignard reagent to form the corresponding organomagnesium compound.
Addition Reaction: The organomagnesium compound is then reacted with 2-methylpropanoic acid under controlled conditions to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Grignard reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of halogens or nitro groups on the aromatic ring.
Scientific Research Applications
(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of non-steroidal anti-inflammatory drugs (NSAIDs).
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and alleviating inflammation. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards its target enzymes.
Comparison with Similar Compounds
Ibuprofen: A well-known NSAID with a similar propanoic acid backbone but different substituents on the aromatic ring.
Flurbiprofen: Another NSAID with a difluorophenyl group, but differing in the position of the fluorine atoms.
Ketoprofen: An NSAID with a benzoyl group instead of a difluorophenyl group.
Uniqueness: (2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid is unique due to the specific positioning of the difluorophenyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in distinct biological activities and therapeutic potential compared to other similar compounds.
Biological Activity
(2R)-3-(2,4-Difluorophenyl)-2-methylpropanoic acid, also known as a fluorinated derivative of a branched-chain fatty acid, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings on its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C10H10F2O2
- IUPAC Name : this compound
The presence of fluorine atoms in the aromatic ring enhances lipophilicity and biological activity, making it a subject of interest for drug development.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : FaDu hypopharyngeal tumor cells and other carcinoma models.
- Mechanism of Action : The compound activates specific apoptotic pathways and inhibits key signaling proteins involved in tumor progression, such as IKKβ, which plays a critical role in NF-κB activation linked to inflammation and cancer progression .
2. Anti-inflammatory Effects
The compound has shown promising anti-inflammatory activity, potentially through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This mechanism is crucial for reducing inflammation and pain associated with various conditions:
- In Vivo Studies : Animal models have demonstrated reduced inflammatory markers when treated with this compound.
- Comparison with Standard Drugs : Its efficacy was compared with traditional anti-inflammatory drugs like ibuprofen, showing comparable results in reducing inflammation .
3. Antimicrobial Activity
Preliminary studies have suggested that this compound possesses antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Specific MIC values are yet to be determined but indicate potential for development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- In one study, treatment with the compound resulted in a significant reduction in tumor size in murine models of breast cancer. The study reported a 50% decrease in tumor volume compared to control groups.
- Another study focused on its anti-inflammatory properties in models of rheumatoid arthritis, where it showed a reduction in joint swelling and pain scores comparable to established therapies .
Summary of Findings
Properties
IUPAC Name |
(2R)-3-(2,4-difluorophenyl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14)4-7-2-3-8(11)5-9(7)12/h2-3,5-6H,4H2,1H3,(H,13,14)/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIGQKQFFVKEHOL-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=C(C=C(C=C1)F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.